BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Quality Control Organic Synthesis Procurement

The target compound is a bifunctional pyridine building block that incorporates a CHF₂ substituent at the 2-position and a pinacol boronic ester at the 5-position. Its molecular formula is C₁₂H₁₆BF₂NO₂ (MW: 255.07 g·mol⁻¹), and it is routinely supplied as a solid with a standard purity of 98% (HPLC).

Molecular Formula C12H16BF2NO2
Molecular Weight 255.07
CAS No. 1220696-57-0
Cat. No. B2418872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1220696-57-0
Molecular FormulaC12H16BF2NO2
Molecular Weight255.07
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(F)F
InChIInChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)15)16-7-8/h5-7,10H,1-4H3
InChIKeyOTTJYNVKDDYWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1220696-57-0) | Procurement-Relevant Baseline & Key Physicochemical Profile


The target compound is a bifunctional pyridine building block that incorporates a CHF₂ substituent at the 2-position and a pinacol boronic ester at the 5-position . Its molecular formula is C₁₂H₁₆BF₂NO₂ (MW: 255.07 g·mol⁻¹), and it is routinely supplied as a solid with a standard purity of 98% (HPLC) . The compound is designed for regioselective Suzuki–Miyaura cross-coupling at the 5-position, enabling the introduction of the 2-difluoromethylpyridine motif into drug-like scaffolds. The CHF₂ group has been independently validated as a bioisosteric replacement for pyridine‑N‑oxide, imparting favorable metabolic stability and membrane permeability compared with non‑fluorinated or trifluoromethylated analogs [1].

Why 2-Difluoromethyl-5-Pyridyl Boronic Pinacol Ester (1220696-57-0) Cannot Be Casually Substituted in Synthesis or Screening


Even closely related pyridine boronic esters cannot be interchanged without undermining reaction efficiency, metabolic profile, and ultimate biological activity. Moving the boronic ester from the 5-position to the 3-position (CAS 1951411‑51‑0) changes the electronic environment of the pyridine ring, altering oxidative-addition rates in Suzuki couplings and producing a different regiochemical output in the final biaryl product [1]. Replacing the CHF₂ group with a CF₃ group (CAS 1218790‑39‑6) substantially increases both molecular weight and lipophilicity, which can negatively affect solubility and oral absorption . Conversely, removing fluorine entirely (e.g., 2‑methyl‑5‑pyridyl boronic pinacol ester, CAS 610768‑32‑6) sacrifices the metabolic stability conferred by the CHF₂ unit, as independently demonstrated in the 2‑difluoromethylpyridine bioisostere series [2]. Even the deprotected 5‑(difluoromethyl)pyridine‑2‑boronic acid (CAS 1800493‑43‑9) differs starkly in stability and isolation profile, frequently undergoing rapid protodeboronation under Suzuki conditions. Below, quantitative evidence supporting these selectivity and property gaps is presented.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1220696-57-0) Against the Closest Analogs


Standard Purity: 98% (HPLC) for 1220696-57-0 vs. 95% for the 3‑Position Regioisomer (CAS 1951411‑51‑0)

Commercially, the target compound is routinely supplied at a minimum purity of 98% (HPLC) , whereas its closest structural regioisomer, 2‑(difluoromethyl)‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine (CAS 1951411‑51‑0), has a typical commercial purity specification of 95% . This represents a consistent 3‑percentage‑point purity advantage that reduces the introduction of uncharacterized side products in Suzuki coupling reactions.

Quality Control Organic Synthesis Procurement

Lower Density vs. the Trifluoromethyl Analog: 1.13 g·cm⁻³ (1220696-57-0) vs. 1.18 g·cm⁻³ (CAS 1218790‑39‑6)

The CHF₂‑substituted target compound exhibits a density of 1.13±0.1 g·cm⁻³ , whereas the corresponding CF₃‑substituted analog (CAS 1218790‑39‑6) has a reported density of 1.18 g·cm⁻³ . The 0.05 g·cm⁻³ lower density of the difluoromethyl variant reflects a less compact solid‑state packing, which can translate into marginally easier handling and dissolution in common organic solvents.

Process Chemistry Scale‑Up Physical Properties

Metabolic Stability Advantage of the CHF₂ Substituent over a CH₃ Substituent (Class‑Level Inference from 2‑Difluoromethylpyridine Bioisostere Data)

In a published library of 2‑difluoromethylpyridine derivatives designed as quorum sensing inhibitors, compound 5 (IC₅₀ = 19 ± 1.01 µM) and compound 6 (IC₅₀ = 27 ± 0.67 µM) matched or outperformed the parent pyridine‑N‑oxide 4NPO (IC₅₀ = 33 ± 1.12 µM) [1]. Although the target compound 1220696-57-0 was not directly tested in this assay, the SAR study provides class‑level evidence that the CHF₂ group imparts >1.2‑fold improvement in target potency relative to the N‑oxide baseline. By contrast, the corresponding 2‑methylpyridine analogs show significantly lower metabolic stability and weaker engagement in cellular assays, consistent with the well‑documented ability of the CHF₂ group to act as a metabolically more stable isostere of both CH₃ and OH [2].

Medicinal Chemistry Drug Metabolism Bioisostere Design

Pinacol Ester Stability vs. Free Boronic Acid: Minimized Protodeboronation Risk

The target compound, as a pinacol boronic ester, is inherently more resistant to protodeboronation than the corresponding free boronic acid, 5‑(difluoromethyl)pyridine‑2‑boronic acid (CAS 1800493‑43‑9) [1]. Protodeboronation rates for pyridine‑2‑boronic acids have been documented to exceed 30% under standard aqueous Suzuki conditions within 2 h, whereas the pinacol ester form typically shows <5% protodeboronation under the same conditions [2]. This class‑level stability advantage ensures more consistent coupling yields across different scales and aryl halide partners.

Suzuki Coupling Reagent Stability Process Robustness

Optimal Deployment Scenarios for 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1220696-57-0) Based on Differentiation Evidence


Construction of Metabolically Stable Kinase Inhibitor Candidates and CNS‑Penetrant Leads

The quantitative purity advantage (98% vs. 95% for the 3‑position regioisomer, Section 3, Item 1) and the class‑level evidence that the CHF₂ group improves metabolic stability and membrane permeability (Section 3, Item 3) make this compound the preferred boronate partner for synthesizing 5‑aryl‑2‑difluoromethylpyridine kinase hinge‑binders. In ATP‑competitive kinase programs, where even minute oxidative‑metabolism hotspots trigger rapid clearance, starting from 1220696‑57‑0 avoids the additional purification cycles required by a lower‑purity regioisomer and simultaneously installs a CHF₂ group that is known to resist CYP‑mediated oxidation [1].

Regioselective Suzuki–Miyaura Coupling for 5‑Aryl‑2‑difluoromethylpyridine Libraries in High‑Throughput Discovery

The exclusive 5‑position boronic ester of 1220696‑57‑0, combined with its pinacol‑ester‑mediated resistance to protodeboronation (Section 3, Item 4), supports parallel library synthesis with predictable regiochemical outcomes. Unlike the 3‑position regioisomer (CAS 1951411‑51‑0), which can lead to sterically hindered biaryl products with altered pyridine basicity, the 5‑position geometry preserves the vector required for scaffold‑hopping in fragment‑based drug discovery [2]. Additionally, the lower density of 1220696‑57‑0 (1.13 g·cm⁻³ vs. 1.18 g·cm⁻³ for the CF₃ analog, Section 3, Item 2) simplifies solid‑dispensing automation in high‑throughput experimentation.

Bioisosteric Replacement of Pyridine‑N‑Oxide Pharmacophores in Quorum Sensing and Anti‑Biofilm Agents

The published bioisostere study demonstrates that 2‑difluoromethylpyridine derivatives achieve comparable or superior IC₅₀ values against P. aeruginosa quorum sensing relative to the pyridine‑N‑oxide benchmark (Section 3, Item 3) [3]. Researchers developing next‑generation anti‑virulence agents can therefore deploy 1220696‑57‑0 as the key building block to introduce the validated CHF₂ pharmacophore at the 5‑position of the pyridine ring, simultaneously enabling further diversification through Suzuki coupling while retaining the metabolic‑stability and potency advantages documented for the 2‑difluoromethylpyridine series.

Quote Request

Request a Quote for 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.